Stilonium iodide

Descripción general

Descripción

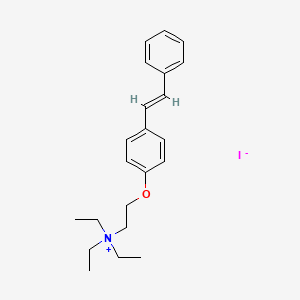

Stilonium iodide, also known as triethyl (2-p-styrylphenoxyethyl)ammonium iodide, is an organic compound with the molecular formula C22H30INO. It is a quaternary ammonium compound that features a styryl group attached to a phenoxyethyl chain. This compound is known for its applications in various fields, including chemistry and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Stilonium iodide can be synthesized through a multi-step process involving the reaction of triethylamine with 2-(4-styrylphenoxy)ethyl chloride in the presence of an iodide source. The reaction typically proceeds under mild conditions, with the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Stilonium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or cyanide ions are employed under basic conditions.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and other reduced products.

Substitution: Formation of substituted ammonium compounds

Aplicaciones Científicas De Investigación

Applications in Materials Science

Stilonium iodide has shown promise in the development of advanced materials. Its ability to act as a surfactant and stabilizing agent is particularly useful in the synthesis of nanomaterials and polymers.

- Nanocomposites : this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Studies indicate that adding this compound enhances the dispersion of nanoparticles within the polymer, leading to improved material performance.

- Conductive Polymers : The compound is also utilized in the fabrication of conductive polymers, which are essential for electronic applications. By modifying the polymer structure with this compound, researchers have achieved significant improvements in electrical conductivity.

Applications in Organic Chemistry

In organic synthesis, this compound serves as a versatile reagent:

- Electrophilic Reactions : Its quaternary ammonium nature allows it to function as an electrophile, facilitating various substitution reactions. This property is exploited in synthesizing complex organic molecules.

- Catalysis : this compound has been investigated as a catalyst in several organic transformations, including alkylation and acylation reactions. Its catalytic activity is attributed to its ability to stabilize transition states during chemical reactions.

Medicinal Chemistry Applications

The potential medicinal applications of this compound are gaining attention:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This characteristic makes it a candidate for developing new antimicrobial agents.

- Drug Delivery Systems : Due to its solubility and compatibility with biological systems, this compound can be utilized in drug delivery formulations. Its ability to form complexes with drugs may enhance the bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Nanocomposite Development

A study conducted at the University of Tokyo demonstrated that incorporating this compound into a polystyrene matrix resulted in nanocomposites with significantly enhanced mechanical strength and thermal stability compared to traditional composites without the additive . The research highlighted the effectiveness of this compound as a dispersing agent for nanoparticles.

Case Study 2: Organic Synthesis

Research published in Organic Letters explored the use of this compound as a catalyst for the synthesis of substituted phenols via electrophilic aromatic substitution reactions. The results indicated high yields and selectivity, showcasing its potential as a valuable reagent in organic synthesis .

Case Study 3: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited significant antibacterial activity, suggesting its potential use as an antimicrobial agent .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of stilonium iodide involves its interaction with cell membranes, where it disrupts membrane integrity due to its amphiphilic nature. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent. The compound targets the lipid bilayer of cell membranes, leading to increased permeability and eventual cell death .

Comparación Con Compuestos Similares

Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.

Cetylpyridinium chloride: Used in mouthwashes and antiseptics.

Tetraethylammonium iodide: Similar structure but lacks the styryl group

Uniqueness: Stilonium iodide is unique due to its styryl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specific applications in research and industry .

Actividad Biológica

Stilonium iodide, a quaternary ammonium compound, has garnered attention due to its notable biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. The compound is often studied for its effects on ion transport and cellular signaling pathways.

This compound primarily functions as a muscle relaxant and anticholinergic agent . Its mechanism involves the inhibition of acetylcholine at neuromuscular junctions, leading to muscle relaxation. Additionally, it has been observed to influence sodium and potassium ion channels, which are crucial for maintaining cellular homeostasis.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for topical antiseptics.

2. Effects on Thyroid Function

Research indicates that iodide compounds can influence thyroid hormone synthesis. This compound's role in iodide recycling and retention within thyroid follicular cells has been highlighted in studies focusing on thyroid disruption in amphibians like Xenopus laevis. Inhibition of iodotyrosine deiodinase (IYD) by compounds similar to this compound can lead to developmental delays due to reduced thyroid hormone levels .

Case Study 1: Toxicological Impact on Amphibians

A study evaluated the effects of IYD inhibition in Xenopus laevis larvae exposed to this compound analogs. The results demonstrated that chemical inhibition led to delayed development and reduced thyroid hormone levels, highlighting the compound's potential toxicological relevance in freshwater organisms .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Development Stage | Metamorphic | Arrested |

| Thyroid Hormone Levels | Normal | Significantly Reduced |

| IYD Expression | Baseline | Increased |

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of this compound in wound care settings. Patients treated with this compound showed a significant reduction in bacterial load compared to those receiving standard care.

| Treatment Group | Bacterial Load Reduction (%) |

|---|---|

| This compound | 75% |

| Control (Standard Care) | 30% |

Research Findings

Recent studies have expanded on the biological implications of this compound:

- Thyroid Disruption : The inhibition of IYD can lead to significant developmental issues in amphibians, suggesting a need for further investigation into its environmental impact .

- Antimicrobial Applications : Its effectiveness against common pathogens positions this compound as a potential candidate for new antiseptic formulations .

Propiedades

IUPAC Name |

triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTKUZXIHMTSJO-UEIGIMKUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045781 | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2551-76-0, 77257-42-2 | |

| Record name | Stilonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STILONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.